Tetraammonium hexamolybdate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

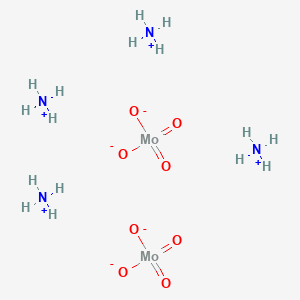

Structure

2D Structure

特性

CAS番号 |

12411-64-2 |

|---|---|

分子式 |

H16Mo8N4O26 |

分子量 |

1255.7 g/mol |

IUPAC名 |

tetraazanium;bis[[[(oxido(dioxo)molybdenio)oxy-dioxomolybdenio]oxy-dioxomolybdenio]oxy]-dioxomolybdenum;dioxido(dioxo)molybdenum |

InChI |

InChI=1S/8Mo.4H3N.26O/h;;;;;;;;4*1H3;;;;;;;;;;;;;;;;;;;;;;;;;;/q;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;4*-1/p+4 |

InChIキー |

WWQQKYMUBXDRKA-UHFFFAOYSA-R |

SMILES |

[NH4+].[NH4+].[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-] |

正規SMILES |

[NH4+].[NH4+].[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)[O-] |

他のCAS番号 |

12411-64-2 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ammonium Molybdate

Disclaimer: The term "tetraammonium hexamolybdate" does not correspond to a standard, well-documented chemical compound. It is likely a misnomer for other common ammonium polyoxomolybdates. This guide will focus on the synthesis and characterization of a closely related and well-characterized compound: Ammonium Heptamolybdate Tetrahydrate, (NH₄)₆Mo₇O₂₄·4H₂O .

Introduction

Ammonium heptamolybdate tetrahydrate is a key inorganic compound and a common source of molybdenum in various chemical and industrial applications. It serves as a precursor for the synthesis of catalysts, pigments, and other molybdenum-containing materials. A thorough understanding of its synthesis and characterization is crucial for researchers, scientists, and professionals in drug development who may utilize molybdenum compounds in their work. This technical guide provides a comprehensive overview of the synthesis and characterization of ammonium heptamolybdate tetrahydrate.

Synthesis of Ammonium Heptamolybdate Tetrahydrate

The synthesis of ammonium heptamolybdate tetrahydrate is typically achieved through the reaction of molybdenum trioxide with an excess of aqueous ammonia. The subsequent evaporation of the solution leads to the crystallization of the product.

Experimental Protocol

Materials:

-

Molybdenum Trioxide (MoO₃)

-

Aqueous Ammonia (NH₄OH, 28-30%)

-

Deionized Water

Procedure:

-

In a fume hood, suspend molybdenum trioxide (MoO₃) in deionized water in a beaker.

-

Slowly add an excess of concentrated aqueous ammonia to the suspension while stirring continuously. The amount of ammonia should be sufficient to completely dissolve the molybdenum trioxide, forming a clear solution.

-

Gently heat the solution to approximately 60-70°C to ensure complete dissolution and reaction.

-

Filter the warm solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature. Colorless, six-sided prismatic crystals of ammonium heptamolybdate tetrahydrate will begin to form as the excess ammonia evaporates and the solution becomes saturated.[1]

-

For enhanced crystal growth, the solution can be left to evaporate slowly in a covered beaker at room temperature for several days.

-

Once a sufficient quantity of crystals has formed, they are collected by filtration.

-

The collected crystals are washed with a small amount of cold deionized water to remove any residual soluble impurities.

-

The purified crystals are then dried in a desiccator at room temperature.

Characterization of Ammonium Heptamolybdate Tetrahydrate

A variety of analytical techniques are employed to confirm the identity and purity of the synthesized ammonium heptamolybdate tetrahydrate.

X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for determining the crystalline structure of a material. The XRD pattern of ammonium heptamolybdate tetrahydrate exhibits a series of characteristic peaks corresponding to its specific crystal lattice.

Experimental Protocol:

-

Instrument: A powder X-ray diffractometer.

-

Radiation: Cu Kα radiation (λ = 1.5406 Å).

-

Scan Range (2θ): 10° to 80°.

-

Scan Speed: 2°/min.

-

Sample Preparation: A finely ground powder of the synthesized crystals is mounted on a sample holder.

Expected Results: The resulting diffractogram should match the standard pattern for ammonium heptamolybdate tetrahydrate, confirming the crystalline phase and purity of the sample. The XRD pattern of the precursor material, ammonium heptamolybdate tetrahydrate, shows distinct crystalline peaks.[1]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of ammonium heptamolybdate provides information about the Mo-O and N-H bonds.

Experimental Protocol:

-

Instrument: A Fourier-transform infrared spectrometer.

-

Sample Preparation: The sample is prepared as a KBr pellet by mixing a small amount of the finely ground sample with dry potassium bromide and pressing it into a transparent disk.

-

Wavenumber Range: 4000 to 400 cm⁻¹.

Expected Results: The spectrum will show characteristic absorption bands for the molybdate and ammonium ions.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretching vibrations of NH₄⁺ |

| ~1400 | N-H bending vibrations of NH₄⁺ |

| 940 - 840 | Mo=O terminal stretching vibrations |

| 650 - 550 | Mo-O-Mo bridging vibrations |

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique is used to study the thermal stability and decomposition of ammonium heptamolybdate tetrahydrate. The thermal decomposition of (NH₄)₆Mo₇O₂₄·4H₂O occurs in multiple steps, involving the loss of water and ammonia.[2]

Experimental Protocol:

-

Instrument: A thermogravimetric analyzer.

-

Sample Size: 5-10 mg.

-

Heating Rate: 10 °C/min.

-

Atmosphere: Inert (e.g., Nitrogen) or oxidizing (e.g., Air).

-

Temperature Range: Room temperature to 600 °C.

Expected Results: The TGA curve will show distinct weight loss steps corresponding to the removal of water of hydration and the decomposition of ammonium ions, ultimately leading to the formation of molybdenum trioxide (MoO₃). The decomposition is expected to be complete by around 400 °C.[3]

Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology and crystal shape of the synthesized product.

Experimental Protocol:

-

Instrument: A scanning electron microscope.

-

Sample Preparation: A small amount of the crystalline sample is mounted on an aluminum stub using conductive carbon tape and then sputter-coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.

-

Operating Voltage: 10-20 kV.

Expected Results: SEM images will reveal the morphology of the ammonium heptamolybdate crystals, which are typically well-defined, six-sided prisms. The images can also be used to assess the particle size distribution and the degree of agglomeration.[4]

Data Summary

| Parameter | Value |

| Chemical Formula | (NH₄)₆Mo₇O₂₄·4H₂O |

| Molar Mass | 1235.86 g/mol |

| Appearance | Colorless to slightly yellowish-green crystalline solid[5] |

| Crystal System | Monoclinic |

| Decomposition Temperature | Decomposes upon heating, starting around 110 °C[3] |

| Solubility | Soluble in water[6] |

Workflow Diagram

Caption: Workflow for the synthesis and characterization of ammonium heptamolybdate tetrahydrate.

References

- 1. Ammonium heptamolybdate - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. The Self-Reduction during the Thermal Decomposition of an Ammonium Molybdate [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hexaammonium molybdate | 12027-67-7 [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Analysis (IR, Raman) of Tetraammonium Hexamolybdate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and Raman spectroscopic analysis of tetraammonium hexamolybdate, (NH₄)₄[Mo₆O₂₀]. This polyoxometalate (POM) is of significant interest in various fields, including catalysis, materials science, and medicine. Understanding its vibrational properties is crucial for quality control, structural elucidation, and the study of its interactions in different environments.

Molecular Structure

This compound consists of the hexamolybdate anion, [Mo₆O₁₉]²⁻, and ammonium cations, NH₄⁺. The hexamolybdate anion, also known as the Lindqvist ion, possesses an octahedral arrangement of six edge-sharing MoO₆ octahedra. This structure has a high degree of symmetry (Oₕ), which governs the selection rules for its vibrational modes in IR and Raman spectroscopy.

Experimental Protocols

Detailed experimental protocols are essential for obtaining high-quality and reproducible spectroscopic data. The following are generalized yet critical methodologies for the IR and Raman analysis of solid this compound.

2.1. Infrared (IR) Spectroscopy

-

Sample Preparation: For transmission IR spectroscopy, the sample is typically prepared as a potassium bromide (KBr) pellet. A small amount of the finely ground this compound powder (approximately 1-2 mg) is intimately mixed with dry KBr powder (approximately 100-200 mg). The mixture is then pressed into a transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-IR spectroscopy, a small amount of the powder is placed directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the KBr pellet (or the empty ATR crystal) is recorded and automatically subtracted from the sample spectrum. Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.

2.2. Raman Spectroscopy

-

Sample Preparation: A small amount of the crystalline powder is placed on a microscope slide or in a capillary tube.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source is used. Common laser wavelengths include 532 nm, 633 nm, or 785 nm. The choice of laser wavelength may be critical to avoid fluorescence from the sample or impurities.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is typically recorded over a similar wavenumber range as the IR spectrum. The laser power and acquisition time should be optimized to obtain a good signal without causing sample degradation.

Spectroscopic Data and Interpretation

The vibrational spectrum of this compound is a composite of the vibrations of the hexamolybdate anion and the ammonium cations.

3.1. Vibrational Modes of the Hexamolybdate ([Mo₆O₁₉]²⁻) Anion

The vibrational modes of the [Mo₆O₁₉]²⁻ anion are primarily associated with the stretching and bending of the molybdenum-oxygen bonds. These can be categorized based on the type of oxygen atoms: terminal oxygens (Mo=O), bridging oxygens connecting two molybdenum atoms (Mo-O-Mo), and a central oxygen atom bonded to all six molybdenum atoms (Mo-O_c). Based on theoretical calculations and experimental data for the Lindqvist ion, the following assignments can be made.[1]

3.2. Vibrational Modes of the Ammonium (NH₄⁺) Cation

The ammonium cation exhibits characteristic vibrational modes related to N-H stretching and bending.

Table 1: Summary of IR and Raman Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

| ~3200-3000 | Strong, Broad | Medium | ν(N-H) stretching in NH₄⁺ |

| ~1400 | Strong | Weak | δ(N-H) bending in NH₄⁺ |

| ~955 | Strong | Strong | ν(Mo=O_terminal) stretching |

| ~800 | Very Strong | Medium | ν_asym(Mo-O_bridging-Mo) stretching |

| ~500-600 | Medium | Medium | Mo-O-Mo bending and Mo-O_central modes |

| Below 400 | Medium | Strong | Lattice modes and other deformations |

Note: The exact peak positions can vary slightly due to solid-state effects and intermolecular interactions.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

4.2. Logical Relationship of Vibrational Modes

This diagram shows the relationship between the molecular components of this compound and their characteristic vibrational frequency regions.

References

A Technical Guide to Tetraammonium Hexamolybdate: Historical Development and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical development, discovery, and chemical properties of the hexamolybdate anion, with a specific focus on its ammonium-based salts. Due to the limited availability of specific data for tetraammonium hexamolybdate, this guide leverages information from closely related and well-characterized analogues, namely tetramethylammonium and tetrabutylammonium hexamolybdate, to provide a thorough understanding of this class of polyoxometalates. The document covers the historical context of polyoxometalate chemistry, details experimental protocols for synthesis and characterization, presents quantitative data in tabular format, and utilizes visualizations to illustrate experimental workflows.

Introduction to Polyoxometalates and the Hexamolybdate Anion

Polyoxometalates (POMs) are a class of metal-oxygen cluster anions, typically formed by early transition metals in their highest oxidation states, such as molybdenum(VI) and tungsten(VI).[1] The history of POMs dates back to 1826 with the discovery of ammonium phosphomolybdate.[2][3] These compounds have garnered significant interest due to their diverse structures, reactivity, and potential applications in catalysis, medicine, and materials science.[3]

The hexamolybdate anion, [Mo₆O₁₉]²⁻, is a well-known isopolymolybdate with a compact and highly symmetric structure, often referred to as the Lindqvist structure. This structure consists of six edge-sharing MoO₆ octahedra. The chemistry of ammonium molybdates is complex, with various species existing in equilibrium in aqueous solutions, the most common of which is ammonium heptamolybdate, (NH₄)₆Mo₇O₂₄.[4][5] While salts of the hexamolybdate anion with organic quaternary ammonium cations are well-documented, specific reports on this compound, [(NH₄)₄]₂[Mo₆O₁₉], are scarce in the scientific literature. This guide will, therefore, draw upon the extensive knowledge of its organic analogues to provide a representative understanding.

Historical Development

The field of polyoxometalate chemistry has evolved over nearly two centuries. Key milestones relevant to the understanding of ammonium molybdates include:

-

1826: Jöns Jacob Berzelius reports the first polyoxometalate, ammonium phosphomolybdate.[3]

-

Early 20th Century: Arthur Rosenheim conducts extensive research on polyoxometalates, contributing significantly to their synthesis and characterization.

-

1934: J. F. Keggin elucidates the structure of the phosphotungstate anion, a foundational discovery for POM chemistry.[2]

-

Mid-20th Century: Ivar Lindqvist determines the crystal structure of the heptamolybdate ion, a significant advancement in understanding isopolymolybdates.[5] The structure of the hexamolybdate anion, now known as the Lindqvist structure, was also a major contribution from this era.

-

1970s: The use of quaternary ammonium salts as counterions is introduced, enabling the isolation and systematic study of POMs in non-aqueous solvents.[2]

Quantitative Data

Table 1: Crystallographic Data for Hexamolybdate Salts

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| Bis(tetramethylammonium) hexamolybdate | [(CH₃)₄N]₂[Mo₆O₁₉] | Trigonal | P-3c1 | 10.0176(11) | 10.0176(11) | 14.089(2) | 120 | |

| Tetrabutylammonium hexamolybdate | [(C₄H₉)₄N]₂[Mo₆O₁₉] | Monoclinic | C2/c | 16.314(5) | 17.288(5) | 17.776(4) | 101.47(3) |

Experimental Protocols

The following sections detail generalized and specific experimental protocols for the synthesis and characterization of hexamolybdate salts.

Synthesis of Tetrabutylammonium Hexamolybdate

This protocol is adapted from established methods for the synthesis of tetrabutylammonium hexamolybdate and serves as a representative procedure.

Materials:

-

Sodium molybdate dihydrate (Na₂MoO₄·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Tetrabutylammonium bromide ((C₄H₉)₄NBr)

-

Distilled water

-

Acetone

Procedure:

-

Dissolve sodium molybdate dihydrate in distilled water.

-

Slowly add concentrated hydrochloric acid to the molybdate solution with stirring.

-

In a separate beaker, prepare a solution of tetrabutylammonium bromide in distilled water.

-

Add the tetrabutylammonium bromide solution to the acidified molybdate solution. A precipitate should form.

-

Heat the mixture to facilitate the conversion to the hexamolybdate salt.

-

Cool the mixture and collect the precipitate by filtration.

-

Wash the precipitate with cold distilled water and then with a small amount of acetone.

-

Recrystallize the product from a suitable solvent, such as acetonitrile or acetone, to obtain pure crystals.

Characterization Methods

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure of hexamolybdate salts.

Infrared (IR) Spectroscopy: IR spectroscopy is a useful tool for confirming the presence of the [Mo₆O₁₉]²⁻ anion, which exhibits characteristic vibrational bands corresponding to Mo-O bonds.

Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability of the hexamolybdate salts and to determine the temperature at which they decompose.

Logical Relationships in Hexamolybdate Formation

The formation of different polymolybdate species in solution is highly dependent on pH. The following diagram illustrates the general relationship between molybdate species as the pH is lowered.

Conclusion

While the specific compound "this compound" is not well-documented in the scientific literature, a comprehensive understanding of the hexamolybdate anion can be achieved through the study of its more readily synthesized and characterized analogues containing organic quaternary ammonium cations. The historical development of polyoxometalate chemistry provides a rich context for the discovery and structural elucidation of these fascinating inorganic clusters. The experimental protocols and characterization data presented in this guide offer a solid foundation for researchers and scientists working with or interested in the chemistry of the hexamolybdate anion. Further research is warranted to explore the synthesis and properties of the elusive this compound.

References

In-Depth Technical Guide to Tetraammonium Hexamolybdate (Ammonium Octamolybdate)

CAS Number: 12411-64-2

This technical guide provides a comprehensive overview of tetraammonium hexamolybdate, more systematically known as ammonium octamolybdate. The primary audience for this document includes researchers, scientists, and professionals in drug development who require detailed technical information and safety protocols.

Chemical and Physical Properties

Ammonium octamolybdate is a white to off-white crystalline powder.[1][2][3] Key quantitative physical and chemical properties are summarized in the tables below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | (NH₄)₄Mo₈O₂₆ | [1][2] |

| Molecular Weight | 1255.66 g/mol | [4] |

| Appearance | White to off-white powder | [1][2][3] |

| Density | 3.18 g/cm³ | [4][5][6][7][8][9] |

| Melting Point | > 360 °C | [4][5] |

| Solubility in Water | 4 g/L at 25 °C | [1][2][4][5][6] |

| pH | 5.0 - 5.5 (5% aqueous solution) | [10] |

Safety and Hazard Information

While some sources state that ammonium octamolybdate is not classified as a hazardous substance, it is crucial to handle it with care, as with all chemicals in a laboratory setting.[11][12] Ingestion of molybdenum compounds may lead to adverse health effects.[10]

| Hazard Type | Description | Source |

| Acute Oral Toxicity | LD50: > 2000 mg/kg (Rat) | [10] |

| Acute Dermal Toxicity | LD50: > 2000 mg/kg (Rat) | [10] |

| Acute Inhalation Toxicity | LC50: > 3.92 mg/L (Rat) | [10] |

| Skin Irritation | May cause skin irritation. | [10] |

| Eye Irritation | May cause eye irritation. | [10] |

| Respiratory Irritation | May cause respiratory tract irritation. | [10] |

Experimental Protocols

Safe Handling and Storage

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation.

Storage:

-

Store in a cool, dry, and well-ventilated area.[11]

-

Keep containers tightly closed to prevent moisture absorption and contamination.

-

Store away from incompatible materials such as strong oxidizing agents and acids.

Disposal Procedures

Dispose of ammonium octamolybdate and its containers in accordance with local, regional, and national regulations. Waste material should be handled as hazardous waste and disposed of through a licensed waste disposal contractor.

Spill Response

-

Small Spills: Carefully sweep up the spilled solid, avoiding dust generation, and place it in a sealed container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material for disposal.

-

Clean the spill area thoroughly with water.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a logical workflow for the safe handling of ammonium octamolybdate in a research setting.

Caption: Safe handling workflow for ammonium octamolybdate.

References

- 1. climaxmolybdenum.com [climaxmolybdenum.com]

- 2. climaxmolybdenum.com [climaxmolybdenum.com]

- 3. Ammonium Octamolybdate|CAS 号:12411-64-2——Anqing Beeke Flame Retardant Technology Co., Ltd. [beekechem.com]

- 4. americanelements.com [americanelements.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]

- 7. Ammonium octamolybdate Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. chembk.com [chembk.com]

- 9. Ammonium octamolybdate | 12411-64-2 [amp.chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Stoichiometry of Ammonium Molybdate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The term "ammonium molybdate" can encompass several chemical species, with the most common and industrially significant being Ammonium Heptamolybdate Tetrahydrate, often referred to as ammonium paramolybdate.[1][2] Its precise stoichiometry is represented by the chemical formula (NH₄)₆Mo₇O₂₄·4H₂O.[3] This guide will focus on the detailed stoichiometry, synthesis, and characterization of this prominent member of the ammonium molybdate family, while also touching upon other related ammonium polymolybdates.

Stoichiometry and Structure

The stoichiometry of ammonium heptamolybdate tetrahydrate reveals a complex ionic structure. The compound is composed of six ammonium cations (NH₄⁺), one heptamolybdate anion ([Mo₇O₂₄]⁶⁻), and four molecules of water of hydration.[1]

Structural Details: The heptamolybdate anion consists of seven molybdenum atoms, each octahedrally coordinated by oxygen atoms.[1] These octahedra are linked through shared edges and vertices. The structure contains terminal, doubly bridging, and triply bridging oxide ligands.[1]

Quantitative Data Summary:

| Property | Value | Reference |

| Chemical Formula | (NH₄)₆Mo₇O₂₄·4H₂O | [3] |

| Molar Mass | 1235.86 g/mol | [1] |

| Molybdenum Content | ~54.3% | [3] |

| Crystal System | Monoclinic | [4] |

| Space Group | P2₁/c | [4] |

| Density | 2.498 g/cm³ | [1] |

Elemental Composition:

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Mass Percentage (%) |

| Molybdenum | Mo | 95.94 | 7 | 54.35 |

| Oxygen | O | 15.999 | 28 | 36.40 |

| Nitrogen | N | 14.007 | 6 | 6.80 |

| Hydrogen | H | 1.008 | 32 | 2.45 |

Experimental Protocols

2.1. Synthesis of Ammonium Heptamolybdate Tetrahydrate

A common laboratory-scale synthesis involves the dissolution of molybdenum trioxide in an excess of aqueous ammonia.[1][5]

Protocol:

-

Dissolution: Dissolve molybdenum trioxide (MoO₃) in an excess of aqueous ammonia solution. The reaction proceeds until the MoO₃ is fully dissolved, forming a clear solution.

-

Evaporation: Allow the solution to evaporate slowly at room temperature. As the ammonia evaporates, the pH of the solution decreases.

-

Crystallization: Six-sided transparent prisms of ammonium heptamolybdate tetrahydrate will crystallize from the solution.[1]

-

Isolation: The crystals can be isolated by filtration and washed with cold deionized water.

Commercial Production: On a larger scale, a high-purity ammonium heptamolybdate is often produced by dissolving high-purity molybdenum trioxide in ammonium hydroxide to create a saturated solution at an elevated temperature (e.g., 55°C).[6] Subsequent cooling of the solution induces the precipitation of ammonium heptamolybdate crystals.[6]

2.2. Thermal Decomposition Analysis

The thermal decomposition of ammonium heptamolybdate is a complex, multi-step process.[7][8] The final product depends on the atmosphere under which the decomposition is carried out.[9]

General Protocol for Thermogravimetric Analysis (TGA):

-

Sample Preparation: Place a known mass of ammonium heptamolybdate tetrahydrate into a TGA sample pan.

-

Instrument Setup: Place the pan in the TGA furnace.

-

Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen, air, or helium).

-

Data Collection: Record the mass loss as a function of temperature.

Expected Results: The decomposition typically proceeds through several stages, involving the loss of water of hydration, followed by the evolution of ammonia and water, leading to the formation of various intermediate ammonium polymolybdates and ultimately molybdenum trioxide (MoO₃) in an oxidizing atmosphere.[7][8]

Signaling Pathways and Logical Relationships

Thermal Decomposition Pathway of Ammonium Heptamolybdate Tetrahydrate:

The thermal decomposition of (NH₄)₆Mo₇O₂₄·4H₂O is a stepwise process involving several intermediates. The exact pathway can vary depending on conditions such as heating rate and atmosphere. A generalized pathway is depicted below.[7]

Caption: Generalized thermal decomposition pathway of ammonium heptamolybdate tetrahydrate.

Synthesis Workflow:

The synthesis of ammonium heptamolybdate from molybdenum trioxide follows a straightforward logical workflow.

References

- 1. Ammonium heptamolybdate - Wikipedia [en.wikipedia.org]

- 2. Ammonium Heptamolybdate - London Chemicals & Resources Limited [lcrl.net]

- 3. climaxmolybdenum.com [climaxmolybdenum.com]

- 4. Crystal structure of the heptamolybdate(VI)(paramolybdate) ion, [Mo7O24]6–, in the ammonium and potassium tetrahydrate salts [pubs.usgs.gov]

- 5. Ammonium heptamolybdate - Sciencemadness Wiki [sciencemadness.org]

- 6. US4079116A - Process for producing ammonium heptamolybdate and/or ammonium dimolybdate - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Thermo-Raman investigations on thermal decomposition of (NH4)6Mo7O24·4H2O - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. [PDF] 5201-0 . Thermal decomposition of ammonium molybdates | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Phase Transitions of Ammonium Polyoxometalates Under Pressure: A Case Study of Ammonium Phosphomolybdate Hydrate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, specific high-pressure phase transition studies on tetraammonium hexamolybdate are not available in the published literature. This guide therefore presents a comprehensive analysis of a closely related and structurally relevant compound, ammonium phosphomolybdate hydrate (APMH), to provide a detailed framework for understanding the high-pressure behavior of ammonium polyoxometalates. The experimental protocols and data herein are derived from studies on APMH and serve as a methodological blueprint for future investigations into similar compounds like this compound.

Introduction

Polyoxometalates (POMs) are a class of inorganic metal-oxo clusters that have garnered significant interest in fields ranging from catalysis to materials science and medicine. Their structural diversity and tunable properties make them promising candidates for various applications. The application of high pressure is a powerful tool to probe the structural stability and discover new phases of these materials with potentially enhanced properties. This guide focuses on the effects of pressure on ammonium-containing polyoxometalates, using ammonium phosphomolybdate hydrate (APMH) as a detailed case study. Understanding these pressure-induced phase transitions is crucial for designing novel materials with tailored functionalities.

Experimental Methodology for High-Pressure Studies

The investigation of phase transitions in ammonium polyoxometalates under pressure typically involves in-situ high-pressure synchrotron X-ray powder diffraction (XRD). This technique allows for the direct observation of structural changes as a function of applied pressure.

2.1 Synthesis of Ammonium Phosphomolybdate Hydrate (APMH)

A typical synthesis protocol for APMH involves the following steps:

-

Precursor Solution Preparation: A solution of ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) is prepared in deionized water.

-

Acidification and Heteroatom Addition: The solution is acidified with nitric acid (HNO₃), followed by the addition of phosphoric acid (H₃PO₄) as the source of the heteroatom.

-

Crystallization: The mixture is heated to promote crystallization. The resulting yellow precipitate of APMH is then filtered, washed with deionized water, and dried at room temperature.

2.2 High-Pressure Synchrotron X-ray Powder Diffraction Protocol

The following protocol outlines the key steps for conducting high-pressure XRD experiments:

-

Sample Loading: A small amount of the synthesized APMH powder is loaded into a diamond anvil cell (DAC). A ruby sphere is also included to serve as a pressure calibrant.

-

Pressure-Transmitting Medium: A pressure-transmitting medium (PTM) is added to the sample chamber to ensure hydrostatic or quasi-hydrostatic pressure conditions. Common PTMs include silicone oil, methanol-ethanol mixtures, or distilled water. The choice of PTM can influence the compressional behavior of the material.

-

Data Collection: The DAC is mounted on the beamline of a synchrotron light source. Monochromatic X-ray radiation is used to obtain diffraction patterns at various pressures. The pressure is determined by measuring the fluorescence shift of the ruby sphere.

-

Data Analysis: The collected 2D diffraction images are integrated into 1D diffraction patterns. Rietveld refinement is then performed on the diffraction patterns to determine the crystal structure, lattice parameters, and unit cell volume at each pressure point.

Experimental Workflow Diagram

Caption: Workflow for high-pressure XRD studies of ammonium polyoxometalates.

Phase Transitions and Compressional Behavior of APMH

High-pressure studies on APMH have revealed that its compressional behavior is highly dependent on the pressure-transmitting medium used. A notable phase transition is observed when using distilled water as the PTM.

3.1 Quantitative Data Summary

The following tables summarize the key quantitative data obtained from high-pressure XRD studies of APMH in distilled water.

Table 1: Pressure-Induced Phase Transition of APMH in Water

| Parameter | Value |

| Transition Onset Pressure | 1.6 GPa |

| Transition Completion Pressure | 2.1 GPa |

| Volume Contraction at Transition | 2.6% |

Table 2: Equation of State Parameters for APMH in Water

| Pressure Range | Bulk Modulus (K₀) |

| Below 1.6 GPa | 47.5(3) GPa |

| Above 2.1 GPa | 55.6(5) GPa |

Data sourced from a study on ammonium phosphomolybdate hydrate, as direct data for this compound is unavailable.[1]

The data indicates a first-order phase transition between 1.6 and 2.1 GPa, characterized by a sudden volume collapse.[1] This transition is associated with a stiffening of the crystal lattice, as evidenced by the increase in the bulk modulus at higher pressures.[1]

Structural Insights into the Phase Transition

The pressure-induced phase transition in APMH is attributed to changes in the hydration and the arrangement of the non-framework ammonium cations. The abrupt decrease in volume is likely due to pressure-induced hydration and migration of the ammonium ions within the crystal structure.[1]

Logical Relationship Diagram

Caption: Pressure-induced effects leading to phase transition in APMH.

Conclusions and Future Outlook

The study of ammonium phosphomolybdate hydrate under high pressure provides valuable insights into the structural behavior of ammonium-containing polyoxometalates. The observed pressure-induced phase transition, driven by changes in hydration and cation arrangement, highlights the complex interplay of forces within these materials.

Future research on this compound and other related compounds using the methodologies outlined in this guide will be crucial for a comprehensive understanding of their high-pressure chemistry. Such studies could lead to the discovery of new phases with novel electronic, optical, or catalytic properties, paving the way for the rational design of advanced materials. The use of complementary techniques, such as high-pressure Raman and infrared spectroscopy, would further elucidate the nature of these phase transitions by probing changes in vibrational modes.

References

Methodological & Application

Application Notes and Protocols: Tetraammonium Hexamolybdate as a Precursor for Molybdenum Catalysts

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the utilization of tetraammonium hexamolybdate, and chemically similar ammonium molybdate precursors, for the synthesis of advanced molybdenum-based catalysts. The methodologies outlined are foundational for developing catalysts for a range of applications including hydrodesulfurization (HDS), oxidation, and methane activation.

I. Overview of Molybdenum Catalyst Synthesis

Molybdenum catalysts are pivotal in numerous industrial chemical processes. The choice of the molybdenum precursor is a critical factor that dictates the dispersion of the active metal species on the support material, and consequently, the catalytic activity and selectivity. This compound, as with other ammonium molybdate salts like ammonium heptamolybdate (AHM), serves as an excellent precursor for molybdenum oxide (MoO₃) catalysts due to its solubility and ease of decomposition upon calcination. These oxide catalysts can be further processed, for instance through sulfidation, to generate active molybdenum sulfide (MoS₂) phases, which are the cornerstone of hydrotreating catalysis.

The general workflow for the synthesis of a supported molybdenum catalyst involves the impregnation of a high-surface-area support with a solution of the molybdenum precursor, followed by drying and calcination to form dispersed molybdenum oxide species. Subsequent reduction or sulfidation steps can be employed to achieve the desired final catalyst phase (e.g., Mo₂C, Mo₂N, MoS₂).

II. Experimental Protocols

The following protocols are generalized methodologies adapted from established procedures for ammonium molybdate precursors, such as ammonium heptamolybdate, and are applicable for this compound.

Protocol 1: Preparation of Supported Molybdenum Oxide (MoO₃) Catalyst via Incipient Wetness Impregnation

This protocol describes the synthesis of a molybdenum oxide catalyst on a mesoporous silica support (MCM-41), adapted from a method using ammonium heptamolybdate.

Materials:

-

This compound ((NH₄)₄Mo₆O₂₀) or Ammonium Heptamolybdate Tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

-

MCM-41 support material

-

Hydrochloric acid (HCl), concentrated

-

Demineralized water

-

Drying oven

-

Calcination furnace

Procedure:

-

Support Pre-treatment: Dry the MCM-41 support material in an oven at 120 °C for 4 hours to remove adsorbed water.

-

Precursor Solution Preparation:

-

Prepare a 1:1 (v/v) solution of demineralized water and concentrated hydrochloric acid. Caution: Always add acid to water slowly.

-

Carefully dissolve a calculated amount of the ammonium molybdate precursor in the HCl solution to achieve the desired molybdenum loading (e.g., 5-20 wt% MoO₃). The resulting solution should be slightly yellow.

-

-

Incipient Wetness Impregnation:

-

Determine the pore volume of the dried MCM-41 support.

-

Slowly add the precursor solution to the MCM-41 powder dropwise while mixing, until the total volume of the added solution is equal to the pore volume of the support.

-

-

Drying: Dry the impregnated material in an oven at 120 °C for 12 hours.

-

Calcination: Calcine the dried powder in a furnace under a flow of air.

-

Ramp the temperature to 500-550 °C at a rate of 5 °C/min.

-

Hold at the final temperature for 4-6 hours.

-

-

Cooling and Storage: Cool the catalyst to room temperature and store it in a desiccator.

Protocol 2: Sulfidation of Supported Molybdenum Oxide to Molybdenum Sulfide (MoS₂)

This protocol details the conversion of the prepared MoO₃ catalyst into the active sulfide phase, essential for hydrodesulfurization applications.

Materials:

-

Prepared MoO₃/support catalyst

-

Hydrogen sulfide (H₂S) gas (or a mixture of H₂S/H₂)

-

Hydrogen (H₂) gas

-

Tube furnace with temperature programming

Procedure:

-

Catalyst Loading: Place a known amount of the calcined MoO₃/support catalyst in a quartz tube reactor within the tube furnace.

-

Purging: Purge the reactor with an inert gas (e.g., N₂ or Ar) at room temperature for 30 minutes to remove air and moisture.

-

Sulfidation:

-

Introduce the sulfiding gas mixture (typically 5-15% H₂S in H₂) at a controlled flow rate.

-

Heat the reactor to a target temperature, typically between 350 °C and 400 °C, at a ramp rate of 5 °C/min.

-

Hold at the sulfidation temperature for 4 hours.

-

-

Cooling: Cool the reactor down to room temperature under the sulfiding gas flow.

-

Passivation (Optional but recommended for ex-situ handling): To safely handle the pyrophoric sulfided catalyst, it can be passivated. Switch the gas flow to an inert gas (N₂) and then introduce a mixture of 1% O₂ in N₂ at a low flow rate at room temperature for 1-2 hours. This forms a thin passivating oxide layer.

-

Storage: Store the sulfided catalyst under an inert atmosphere.

III. Data Presentation

The following tables summarize quantitative data from studies using ammonium molybdate precursors, illustrating the impact of synthesis parameters on the final catalyst properties.

Table 1: Effect of MoO₃ Loading on the Textural Properties of MCM-41 Support

| MoO₃ Loading (wt%) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (Å) |

| 0 (Parent MCM-41) | 1050 | 0.98 | 37 |

| 5 | 850 | 0.75 | 35 |

| 10 | 720 | 0.62 | 34 |

| 15 | 610 | 0.51 | 33 |

| 20 | 530 | 0.43 | 32 |

Data adapted from a study using ammonium heptamolybdate in HCl precursor.

Table 2: Influence of Precursor and Calcination Temperature on Molybdenum Carbide/Nitride Phase and Properties

| Precursor | Temperature (°C) | Predominant Phase | Specific Surface Area (m²/g) | Crystallite Size (nm) |

| AHM | 700 | α-Mo₂C | <5 | 18.5 |

| HMT+AHM-S (2:1) | 700 | α-Mo₂C | 45 | 14.3 |

| AHM | 700 | β-Mo₂N + MoO₂ + Mo | - | - |

| HMT-AHM | 700 | γ-Mo₂N + α-Mo₂C | 22 | 13.8 (γ-Mo₂N) |

AHM: Ammonium Heptamolybdate; HMT: Hexamethylenetetramine. Data adapted from studies on molybdenum carbide and nitride synthesis.[1]

IV. Visualizations

The following diagrams illustrate the workflows and logical relationships in the synthesis of molybdenum catalysts.

Caption: Workflow for the synthesis of supported molybdenum oxide catalysts.

Caption: Process for converting oxide precursors to active sulfide catalysts.

Caption: Logical relationship between synthesis parameters and catalyst performance.

References

Application Notes and Protocols for the Synthesis of Molybdenum Oxides from Tetraammonium Hexamolybdate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of various molybdenum oxides from tetraammonium hexamolybdate, a common and accessible precursor. The application notes cover three primary synthesis methodologies: thermal decomposition, hydrothermal synthesis, and sol-gel synthesis. Each method is presented with a detailed experimental protocol, a summary of expected outcomes, and key quantitative data in tabular format for easy comparison. Visual workflows are included to guide researchers through the experimental processes. These protocols are designed to be adaptable for the production of molybdenum oxides with tailored properties for applications in catalysis, energy storage, and as intermediates in drug development.

Introduction

Molybdenum oxides are a versatile class of materials with a wide range of applications stemming from their diverse structural, electronic, and chemical properties. They exist in various crystalline phases, such as orthorhombic (α-MoO₃), hexagonal (h-MoO₃), and monoclinic (β-MoO₃), as well as partially reduced states (e.g., MoO₂, Mo₄O₁₁). The synthesis method plays a crucial role in determining the resulting phase, morphology, and, consequently, the material's performance. This compound ((NH₄)₆Mo₇O₂₄·4H₂O), also known as ammonium heptamolybdate tetrahydrate (AHM), is a widely used precursor for the synthesis of these oxides due to its commercial availability and ease of handling. This document details three robust methods for synthesizing molybdenum oxides from this precursor.

Thermal Decomposition

Thermal decomposition is a straightforward method for producing molybdenum oxides by heating the precursor in a controlled atmosphere. The process involves a series of decomposition steps, leading to the formation of various intermediate ammonium molybdates before the final oxide is obtained.[1][2][3] The final product's phase and morphology are highly dependent on the calcination temperature and the surrounding atmosphere.[4][5]

Experimental Protocol

-

Preparation: Place a known quantity of this compound tetrahydrate powder in a ceramic crucible.

-

Calcination: Transfer the crucible to a tube furnace.

-

Atmosphere Control: Flow a specific gas (e.g., air, nitrogen, or a reducing atmosphere like hydrogen) through the furnace at a controlled rate.

-

Heating Program:

-

Ramp up the temperature to the desired calcination temperature (e.g., 300-600 °C) at a specific rate (e.g., 5 °C/min).

-

Hold at the target temperature for a set duration (e.g., 1-5 hours) to ensure complete decomposition and phase formation.

-

Cool down to room temperature naturally.

-

-

Product Collection: Carefully remove the crucible and collect the resulting molybdenum oxide powder.

Experimental Workflow

References

- 1. The Self-Reduction during the Thermal Decomposition of an Ammonium Molybdate [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. Thermal decomposition of ammonium molybdates | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 4. pure.mpg.de [pure.mpg.de]

- 5. Investigation on the Thermal Decomposition Behavior of Molybdenum Trioxide Precursor - PMC [pmc.ncbi.nlm.nih.gov]

Tetraammonium Hexamolybdate: A Versatile Precursor for High-Performance Pigments and Dyes

Application Note AP-MOLY-P&D-2025

Introduction: Tetraammonium hexamolybdate, (NH₄)₄[Mo₆O₂₀] (often represented in its hydrated form), is a key inorganic molybdenum compound that serves as a versatile precursor in the synthesis of a range of inorganic pigments and as a component in dyeing processes. Its utility stems from the reactivity of the molybdate anion, which can be readily incorporated into various pigment structures, notably Molybdate Orange (Pigment Red 104) and non-toxic, corrosion-inhibiting white pigments such as zinc molybdate. In the realm of dyes, molybdenum compounds derived from this precursor are instrumental in the formation of lake pigments and can play a role in mordanting processes for textile applications.

This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development interested in leveraging this compound as a raw material for pigments and dyes.

Section 1: Molybdate-Based Inorganic Pigments

Molybdate-based pigments are valued for their stable color formation and functional properties, including corrosion inhibition. This compound serves as a soluble source of molybdate ions for the synthesis of these pigments through precipitation reactions.

Molybdate Orange (Pigment Red 104)

Molybdate Orange is a brilliant orange-red pigment known for its high hiding power, tinting strength, and good lightfastness.[1] It is a solid solution of lead chromate, lead molybdate, and lead sulfate.[2] The inclusion of lead molybdate distorts the crystal lattice of lead chromate, resulting in the characteristic reddish hue.[3]

Experimental Protocol: Synthesis of Molybdate Orange

This protocol describes the co-precipitation method for synthesizing Molybdate Orange.

Materials:

-

Lead Nitrate (Pb(NO₃)₂)

-

Sodium Dichromate (Na₂Cr₂O₇·2H₂O)

-

Ammonium Molybdate ((NH₄)₂MoO₄) or Sodium Molybdate (Na₂MoO₄·2H₂O)

-

Sodium Sulfate (Na₂SO₄)

-

Nitric Acid (HNO₃)

-

Sodium Hydroxide (NaOH) or Soda Ash (Na₂CO₃)

-

Stabilizer (e.g., Aluminum Sulfate [Al₂(SO₄)₃·18H₂O])

-

Deionized Water

Procedure: [4]

-

Preparation of Reactant Solutions:

-

Lead Solution: Prepare an aqueous solution of lead nitrate.

-

Anion Solution: Prepare a mixed aqueous solution containing sodium dichromate, ammonium molybdate (or sodium molybdate), and sodium sulfate. The molar ratios of these components will determine the final shade of the pigment.[4]

-

-

Precipitation:

-

Development and Stabilization:

-

Continue stirring the resulting bright red precipitate for 15-30 minutes to allow for crystal development.[4]

-

To prevent crystal transformation and improve stability, add a stabilizer solution (e.g., aluminum sulfate).

-

Neutralize the slurry by adding a solution of sodium hydroxide or soda ash to a final pH of 6.5-7.5.[4]

-

-

Isolation and Drying:

-

Filter the pigment slurry.

-

Wash the filter cake thoroughly with deionized water to remove soluble salts.

-

Dry the pigment at 100°C.[4]

-

Experimental Workflow for Molybdate Orange Synthesis

Caption: Workflow for the synthesis of Molybdate Orange pigment.

Quantitative Data for Molybdate Orange (Pigment Red 104)

| Property | Value/Rating | Reference(s) |

| Physical Properties | ||

| Density | 5.41 - 6.34 g/cm³ | [5] |

| Oil Absorption | 15.8 - 40.0 g/100g | [5] |

| Particle Size | 0.1 - 1.0 µm | [5] |

| Fastness Properties | (Scale: 1=Poor, 5=Excellent; Lightfastness: 1-8) | |

| Lightfastness (Full Shade) | 7 | [3] |

| Heat Resistance | 190 °C | [3] |

| Water Resistance | 4 (Good) | [3] |

| Acid Resistance | 3 (Moderate) | [2] |

| Alkali Resistance | 4 (Good) | [3] |

| Solvent Resistance | Excellent | [5] |

Zinc Molybdate (Corrosion-Inhibiting Pigment)

Zinc molybdate (ZnMoO₄) is a white, non-toxic pigment primarily used for its excellent corrosion-inhibiting properties.[6] It serves as an environmentally friendly alternative to lead- and chromate-based inhibitors.[6] The molybdate ions help to form a passive, protective layer on metal surfaces, preventing corrosion.[5]

Experimental Protocol: Synthesis of Ammonium Zinc Molybdate

This protocol is adapted from a patented method for producing a corrosion-inhibiting pigment.

Materials:

-

Ammonium Molybdate (e.g., (NH₄)₆Mo₇O₂₄·4H₂O)

-

Zinc Oxide (ZnO)

-

Nitric Acid (HNO₃)

-

Deionized Water

Procedure:

-

Preparation of Slurry:

-

Dissolve 78.38 g (0.4 mole of Mo) of ammonium molybdate in 250 ml of deionized water.

-

Stir in 32.55 g (0.4 mole) of zinc oxide to form a slurry.

-

-

Reaction:

-

Slowly add a solution of 37.8 g (0.6 mole) of nitric acid in 200 ml of water to the slurry with continuous stirring.

-

Heat the resulting slurry to 80°C for one hour.

-

-

Isolation and Drying:

-

Filter the hot slurry.

-

Wash the solid product with 1,000 ml of deionized water to remove any entrained ammonium nitrate.

-

Dry the product in an oven at 110°C.

-

Experimental Workflow for Zinc Molybdate Synthesis

Caption: Workflow for the synthesis of Ammonium Zinc Molybdate pigment.

Quantitative Data for Zinc Molybdate Pigment

| Property | Value/Rating | Reference(s) |

| Physical Properties | ||

| Chemical Formula | ZnMoO₄ | [6] |

| Molar Mass | 225.33 g/mol | [6] |

| Appearance | White powder/tetragonal crystals | [6][7] |

| Density | 4.32 g/cm³ | [6] |

| Melting Point | >700 °C (decomposes >900 °C) | [6][7] |

| Water Solubility | Insoluble / Slightly soluble | [6][7] |

| Fastness Properties | (Scale: 1=Poor, 5=Excellent; Lightfastness: 1-8) | |

| Lightfastness | 6 (Very Good) | [4] |

| Weather Resistance | 4 (Good) | [4] |

| Water Resistance | 5 (Excellent) | [4] |

| Acid Resistance | 1 (Poor) | [4] |

| Alkali Resistance | 3 (Moderate) | [4] |

Section 2: Application of Molybdate Compounds in Dyes

While this compound is not a dye itself, its derivatives, such as phosphomolybdic acid, are used in the creation of "lake pigments." Additionally, ammonium-based compounds find application as catalysts or assistants in textile dyeing processes.

Formation of Lake Pigments

Lake pigments are produced by precipitating a soluble organic dye onto an insoluble, inert substrate. This process renders the dye insoluble, transforming it into a pigment. Phosphomolybdic acid (PMA), which can be synthesized from ammonium molybdate, is a complex acid used to precipitate basic organic dyes, forming highly colored and lightfast pigments.

Conceptual Protocol: Formation of a Basic Dye Lake Pigment

This protocol outlines the general steps for creating a lake pigment from a basic dye using a complex acid like phosphomolybdic acid.

Materials:

-

Basic Organic Dye (e.g., Fuchsin, Malachite Green)

-

Phosphomolybdic Acid (H₃PMo₁₂O₄₀)

-

Inert Substrate/Filler (e.g., Alumina, Barium Sulfate)

-

Deionized Water

-

Base for pH adjustment (e.g., Sodium Carbonate)

Procedure:

-

Dye Solution: Prepare an aqueous solution of the basic organic dye.

-

Precipitant Solution: Prepare an aqueous solution of phosphomolybdic acid.

-

Precipitation:

-

Disperse the inert substrate in the dye solution.

-

Slowly add the phosphomolybdic acid solution to the dye/substrate mixture with constant stirring. The lake pigment will precipitate.

-

The pH of the solution is a critical parameter and may need adjustment to optimize precipitation and the final color.

-

-

Isolation and Drying:

-

Filter the precipitated lake pigment.

-

Wash the pigment thoroughly to remove any unreacted starting materials.

-

Dry the pigment to obtain a fine powder.

-

Logical Relationship for Lake Pigment Formation

Caption: Logical flow from ammonium molybdate to a lake pigment.

Role in Textile Dyeing (Mordanting)

Mordants are substances used to fix a dye to a textile fiber by forming a coordination complex with the dye, which then attaches to the fabric. While metallic salts like alum (potassium aluminum sulfate) are common mordants, ammonium salts such as ammonium sulfate or ammonium chloride can be used as catalysts or pH modifiers in certain dyeing processes, particularly with reactive dyes on cotton. These agents can influence the dye uptake and fixation. The direct use of this compound as a primary mordant is not a widespread practice, but its ammonium component is relevant to these auxiliary functions in dyeing.

General Principles:

-

pH Control: The pH of the dye bath is critical for the affinity and reaction of the dye with the fiber. Ammonium salts can act as pH buffers.

-

Catalysis: In some reactive dyeing systems, catalysts are used to enhance the fixation of the dye to the cellulose or protein fibers of the textile.

This compound is a valuable and versatile starting material for the synthesis of a variety of inorganic pigments. It is a key precursor for producing both vibrant colors like Molybdate Orange and functional, non-toxic corrosion inhibitors like zinc molybdate. While not a dye itself, its chemical derivatives play a crucial role in the formation of stable and lightfast lake pigments from organic dyes. The protocols and data provided herein offer a comprehensive resource for researchers and scientists to explore the application of this important molybdenum compound in the field of colorants and functional materials.

References

- 1. C.I. Pigment Red 104 | 12656-85-8 | Benchchem [benchchem.com]

- 2. mychem.ir [mychem.ir]

- 3. cncolorchem.com [cncolorchem.com]

- 4. China Zinc Molybdate | 13767-32-3 Manufacturer and Supplier | COLORKEM [colorkem.com]

- 5. chembk.com [chembk.com]

- 6. Zinc molybdate - Wikipedia [en.wikipedia.org]

- 7. chembk.com [chembk.com]

Application Notes and Protocols: Tetraammonium Hexamolybdate in Agricultural Micronutrient Fertilizers

Introduction

Molybdenum (Mo) is an essential micronutrient for plant growth and development, playing a critical role in nitrogen metabolism. While required in small quantities, its deficiency can lead to significant reductions in crop yield and quality.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the use of ammonium molybdate, a common molybdenum fertilizer, in agricultural settings.

While the user requested information on "tetraammonium hexamolybdate," the most prevalent and well-documented form of ammonium molybdate used in agriculture is Ammonium Heptamolybdate Tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O).[6][7] This document will focus on this compound, addressing its application and analysis.

Chemical Properties and Formulation

Ammonium heptamolybdate tetrahydrate is a white, crystalline solid that is soluble in water, making it suitable for various application methods, including foliar sprays and soil applications.[6][8] It serves as a readily available source of molybdenum for plant uptake.

Role in Plant Physiology

Molybdenum is a crucial component of two major plant enzymes:

-

Nitrogenase: Essential for nitrogen fixation in leguminous plants, converting atmospheric nitrogen into ammonia.[1][3][4][5]

-

Nitrate Reductase: Catalyzes the conversion of nitrate to nitrite, a key step in nitrogen assimilation for protein synthesis in most plants.[1][3][4][5]

A deficiency in molybdenum can manifest as nitrogen deficiency, leading to yellowing leaves and stunted growth.[9]

Data Presentation: Quantitative Effects of Ammonium Molybdate Application

The application of ammonium molybdate has been shown to significantly impact crop yield and nutrient uptake. The following tables summarize quantitative data from various studies.

Table 1: Effect of Ammonium Molybdate on Crop Yield

| Crop | Application Method | Application Rate | Yield Increase (%) | Reference |

| Maize | Soil Application | 0-1 kg/hm ² | 12.72 (average for maize, soybeans, and peanuts) | [10] |

| Soybeans | Soil Application | 0.4-0.6 kg/hm ² | Significant increase | [10] |

| Peanuts | Soil Application | 0.6-0.8 kg/hm ² | Significant increase | [10] |

| Pigeon Pea | Soil Application | 2 kg/ha | - | [11] |

| Pigeon Pea | Foliar Spray | 0.5% solution | Superior seed and stover yield compared to control | [11] |

| Faba Bean | Soil Application | 1.4 mg/kg soil | Optimal yield | [12] |

| Faba Bean | Foliar Spray | 6 mg/L | Optimal yield | [12] |

| Cauliflower | Soil Application | 2.1 mg/kg soil | Optimal yield | [12] |

| Cauliflower | Foliar Spray | 9 mg/L | Optimal yield | [12] |

| Rice | Soil Application with NPK | 100 ppm Mo | Maximum plant height, ear-bearing tillers, straw and biological yield | [13] |

| Tomato | Nutrient Solution | 2.0 µmol/L | 21.7 (Total Yield), 9.1 (Marketable Yield) | [14] |

Table 2: Effect of Ammonium Molybdate on Plant Nutrient Concentration

| Crop | Application Rate | Nutrient Measured | Change in Concentration | Reference |

| Tomato | 2.0 µmol/L in nutrient solution | Nitrogen (fruit) | +24.8% | [14] |

| Tomato | 2.0 µmol/L in nutrient solution | Molybdenum (fruit) | +20.0% | [14] |

| Tomato | 2.0 µmol/L in nutrient solution | Iron (fruit) | +60.5% | [14] |

| Tomato | 2.0 µmol/L in nutrient solution | Copper (fruit) | -16.1% | [14] |

| Pigeon Pea | 2 kg/ha (soil) | DTPA extractable Zinc (soil) | Increased | [11] |

| Pigeon Pea | 2 kg/ha (soil) | DTPA extractable Ferrous (soil) | Increased | [11] |

Experimental Protocols

Detailed methodologies for key experiments related to the application and analysis of molybdenum in agriculture are provided below.

Protocol 1: Soil Molybdenum Analysis

This protocol outlines the determination of available molybdenum in soil.

1. Soil Sampling:

- Collect composite soil samples from the area of interest at a depth of 0-15 cm.

- Air-dry the samples and pass them through a 2-mm sieve.

2. Extraction:

- Several extractants can be used, with acid ammonium oxalate being a common, though sometimes unreliable, method.[2][15] Hot water extraction has also shown good correlation in some studies.[15]

- Acid Ammonium Oxalate Extraction:

- Weigh 10 g of sieved soil into a 100 mL flask.

- Add 50 mL of acid ammonium oxalate solution (pH 3.3).

- Shake for 8-10 hours on a mechanical shaker.

- Filter the suspension through Whatman No. 42 filter paper.

3. Analysis:

- The molybdenum concentration in the extract can be determined using various methods, including:

- Thiocyanate-Stannous Chloride Spectrophotometry: This colorimetric method involves the formation of a colored molybdenum-thiocyanate complex.[15]

- Graphite Furnace Atomic Absorption Spectrometry (GFAAS): A highly sensitive method suitable for low molybdenum concentrations.[15]

Protocol 2: Plant Tissue Molybdenum Analysis

This protocol describes the determination of molybdenum concentration in plant tissue.

1. Sample Preparation:

- Collect representative plant tissue samples (e.g., upper mature leaves).

- Wash the samples with deionized water to remove any surface contamination.

- Dry the samples in an oven at 70°C to a constant weight.

- Grind the dried tissue to a fine powder.

2. Digestion:

- Wet Digestion:

- Weigh 0.5-1.0 g of the ground plant material into a digestion tube.

- Add a mixture of nitric acid (HNO₃) and perchloric acid (HClO₄).[16]

- Heat the mixture until the organic matter is destroyed and the solution is clear.

- Dry Ashing:

- Place the ground plant material in a porcelain crucible.

- Ash the sample in a muffle furnace at 500-550°C.

- Dissolve the ash in a dilute acid solution (e.g., HCl).[17]

3. Analysis:

- The molybdenum concentration in the digested solution can be determined by:

- Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive and accurate method.

- Graphite Furnace Atomic Absorption Spectrometry (GFAAS). [18]

- Catalytic Method: Based on the catalytic action of molybdenum on the potassium iodide-hydrogen peroxide reaction.[17][19]

Protocol 3: Foliar Application of Ammonium Molybdate

This protocol provides a general guideline for the foliar application of ammonium molybdate.

1. Solution Preparation:

- Dissolve the required amount of ammonium heptamolybdate tetrahydrate in water. A common concentration for foliar spray is 0.5 gm/litre of water.[20] Another source suggests 5 gm per liter of water.[8] The optimal concentration can vary by crop.[12][21]

- Ensure the fertilizer is completely dissolved. A surfactant may be added to improve leaf coverage.

2. Application:

- Apply the solution as a fine mist to the plant foliage, ensuring thorough coverage of both upper and lower leaf surfaces.

- Application is often recommended during the early vegetative stage of plant growth.[8][20]

- For legumes, application can be timed to coincide with nodulation and active nitrogen fixation.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows related to the role of this compound in agricultural micronutrient fertilizers.

Caption: Molybdenum uptake and its role in nitrogen assimilation within a plant.

Caption: A typical experimental workflow for evaluating the efficacy of molybdenum fertilizer.

References

- 1. agriscigroup.us [agriscigroup.us]

- 2. agvise.com [agvise.com]

- 3. omexcanada.com [omexcanada.com]

- 4. curresweb.com [curresweb.com]

- 5. agroreview.com [agroreview.com]

- 6. Fertilizer Agriculture Catalyst Use Ammonium Molybdate Heptamolybdate Tetrahydrate - Ammonium Heptamolybdate and Ammonium Molybdate [vizda886.en.made-in-china.com]

- 7. nbinno.com [nbinno.com]

- 8. peptechbio.com [peptechbio.com]

- 9. intelseed.ca [intelseed.ca]

- 10. Meta-analysis of the effects of molybdenum fertilizer application on yield increase and quality improvement of major grain crops and leguminous crops in China [plantscience.cn]

- 11. chemijournal.com [chemijournal.com]

- 12. jsaes.journals.ekb.eg [jsaes.journals.ekb.eg]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Interactive Effects of Genotype and Molybdenum Supply on Yield and Overall Fruit Quality of Tomato [frontiersin.org]

- 15. Plant Nutrient | Essential Elements - Micronutrients | Molybdenum | Soil Analysis | Determination of Total Molybdenum in Soil | Determination of Available Molybdenum in Soil | Biocyclopedia - all about biology, chemistry & more [biocyclopedia.com]

- 16. Atomic absorption spectroscopic determination of molybdenum in plant tissue and blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. ekisanzone.com [ekisanzone.com]

- 21. ijcmas.com [ijcmas.com]

Application Notes and Protocols for Hydrothermal Synthesis Using Ammonium Molybdate

Introduction

Hydrothermal synthesis is a versatile and widely employed method for the preparation of a variety of inorganic nanomaterials. This technique utilizes the unique properties of water as a solvent at elevated temperatures and pressures to facilitate the dissolution and recrystallization of precursors, leading to the formation of crystalline materials. Ammonium molybdate salts, such as tetraammonium hexamolybdate or the more commonly cited hexaammonium heptamolybdate tetrahydrate, serve as excellent molybdenum precursors for the synthesis of molybdenum-based nanomaterials like molybdenum disulfide (MoS₂) and molybdenum trioxide (MoO₃). These materials are of significant interest to researchers and drug development professionals due to their potential applications in catalysis, sensing, energy storage, and biomedicine.

This document provides detailed experimental protocols for the hydrothermal synthesis of MoS₂ nanosheets and MoO₃ nanorods using an ammonium molybdate precursor. It also includes a summary of key experimental parameters and resulting material characteristics to aid in reproducibility and further development.

Experimental Protocols

Protocol 1: Synthesis of Ultrathin MoS₂ Nanosheets

This protocol is adapted from a facile, one-step hydrothermal method for producing ultrathin MoS₂ nanosheets.[1]

Materials:

-

Hexaammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

-

Thiourea (CS(NH₂)₂)

-

Deionized (DI) water

-

Teflon-lined stainless steel autoclave (50 mL capacity)

Procedure:

-

In a typical synthesis, dissolve 1.24 g of hexaammonium heptamolybdate tetrahydrate and 2.28 g of thiourea in 36 mL of deionized water in a beaker.[1]

-

Stir the mixture vigorously for 30 minutes to ensure the formation of a homogeneous solution.[1]

-

Transfer the resulting solution into a 50 mL Teflon-lined stainless steel autoclave.

-

Seal the autoclave tightly and heat it to 220°C in an oven or furnace.

-

Maintain the temperature at 220°C for 24 hours.[1]

-

After the reaction is complete, allow the autoclave to cool down naturally to room temperature.

-

Collect the black precipitate by filtration.

-

Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Dry the final product in a vacuum oven at 60°C for 12 hours.

Protocol 2: Synthesis of Hexagonal MoO₃ Nanorods

This protocol outlines a one-pot hydrothermal method for the synthesis of hexagonal molybdenum trioxide (h-MoO₃) nanorods.

Materials:

-

Ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄), referred to as AHM

-

Nitric acid (HNO₃)

-

Deionized (DI) water

-

Teflon-lined stainless steel autoclave

Procedure:

-

Dissolve 4.8 g of ammonium heptamolybdate (AHM) in 68.8 mL of deionized water in a beaker.

-

Stir the solution for 10 minutes at 40°C.

-

Slowly add 11.2 mL of nitric acid to the solution while continuing to stir.

-

Continue stirring for another 10 minutes at 40°C.

-

Transfer the final solution into a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it to 180°C for 8 hours.

-

After the reaction, let the autoclave cool to room temperature.

-

Collect the white precipitate by washing it thoroughly with deionized water.

-

Dry the resulting h-MoO₃ nanorods.

Data Presentation

The following table summarizes the quantitative data from the described hydrothermal synthesis protocols.

| Product | Precursors | Molar Ratio | Temperature (°C) | Time (h) | Resulting Morphology | Dimensions |

| MoS₂ | Hexaammonium heptamolybdate tetrahydrate, Thiourea | 1:30 (approx. Mo:S) | 220 | 24 | Ultrathin Nanosheets | Thickness: ~4 nm, Lateral Size: 200-400 nm[1] |

| h-MoO₃ | Ammonium heptamolybdate, Nitric acid | - | 180 | 8 | Nanorods | Length: ~50 µm, Diameter: ~200 nm[2] |

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the hydrothermal synthesis of MoS₂ and MoO₃.

Caption: Experimental workflow for the hydrothermal synthesis of ultrathin MoS₂ nanosheets.

Caption: Experimental workflow for the hydrothermal synthesis of h-MoO₃ nanorods.

References

Application Notes and Protocols for the Preparation of Molybdenum Oxide Thin Films using Tetraammonium Hexamolybdate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation of molybdenum oxide (MoO₃) thin films using tetraammonium hexamolybdate and related ammonium molybdate precursors. The information is tailored for applications in materials science, electronics, and potentially as biocompatible coatings or sensor components in drug development.

Introduction

Molybdenum oxide (MoO₃) is a versatile transition metal oxide with a wide range of applications in catalysis, energy storage, smart windows, and sensors due to its interesting chemical, electrical, and optical properties.[1][2] The preparation of MoO₃ as thin films allows for the precise control of its properties and its integration into various devices. A common and cost-effective method for producing these films is through the thermal decomposition of an ammonium molybdate precursor, such as this compound or ammonium heptamolybdate tetrahydrate, via a sol-gel spin-coating process.[3][4] This document outlines the procedures for synthesizing MoO₃ thin films and discusses the influence of various deposition parameters on the final film characteristics.

Theoretical Background

The formation of molybdenum oxide thin films from an ammonium molybdate precursor involves two key stages: the deposition of a precursor film and its subsequent thermal decomposition.

2.1. Precursor Solution

This compound ((NH₄)₄Mo₆O₂₀) or the more commonly cited ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) are water-soluble molybdenum salts.[3] In solution, these precursors can form a sol, which is a colloidal suspension of particles. The viscosity and concentration of this sol are critical parameters that influence the thickness and uniformity of the deposited film.[2]

2.2. Thermal Decomposition

Upon heating, the ammonium molybdate precursor undergoes a multi-step thermal decomposition process. Initially, water of hydration is lost, followed by the evolution of ammonia (NH₃) and water.[1][5] This process leads to the formation of various ammonium molybdate intermediates before the final conversion to molybdenum trioxide (MoO₃). The final crystal structure and morphology of the MoO₃ film are highly dependent on the annealing temperature and atmosphere.[3][4]

The overall simplified reaction can be represented as:

(NH₄)₆Mo₇O₂₄·4H₂O (s) → 7MoO₃ (s) + 6NH₃ (g) + 7H₂O (g)

Experimental Protocols

This section provides detailed protocols for the preparation of MoO₃ thin films using a spin-coating method with an ammonium molybdate precursor.

3.1. Materials and Equipment

-

Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

-

Deionized water

-

Substrates (e.g., glass, silicon wafers, or indium tin oxide-coated glass)

-

Beakers and magnetic stirrer

-

Spin coater

-

Hot plate or furnace

3.2. Substrate Cleaning

Proper substrate cleaning is crucial for good film adhesion and uniformity. A typical cleaning procedure is as follows:

-

Ultrasonically clean the substrates in a sequence of detergent, deionized water, acetone, and isopropanol, each for 15 minutes.

-

Dry the substrates with a stream of nitrogen gas.

-

Optional: Treat the substrates with UV-ozone for 15 minutes to remove any remaining organic residues and improve surface wettability.

3.3. Precursor Solution Preparation

-

Prepare a precursor solution by dissolving ammonium heptamolybdate tetrahydrate in deionized water. The concentration can be varied to control the film thickness. A typical starting concentration is 0.15 g/mL.[6]

-

Stir the solution vigorously with a magnetic stirrer until the precursor is completely dissolved, forming a clear and homogeneous sol.

3.4. Thin Film Deposition by Spin Coating

-

Place a cleaned substrate onto the chuck of the spin coater.

-

Dispense a small amount of the precursor solution onto the center of the substrate.

-

Spin the substrate at a desired speed. The spin speed is a critical parameter for controlling the film thickness. Common spin speeds range from 1000 to 5000 rpm.[5] A two-step process can be employed: a low-speed step (e.g., 1000 rpm for 5 seconds) to spread the solution, followed by a high-speed step (e.g., 3000 rpm for 30 seconds) to achieve the desired thickness.

-

After spinning, the film can be dried on a hot plate at a low temperature (e.g., 100 °C) for a few minutes to evaporate the solvent.

3.5. Annealing

-

Place the dried films into a furnace for annealing.

-

Ramp up the temperature to the desired annealing temperature. This temperature significantly influences the crystallinity and phase of the MoO₃ film. Typical annealing temperatures range from 200 °C to 500 °C.[3]

-

Hold the temperature for a specific duration, typically between 30 minutes to 2 hours.

-

Allow the furnace to cool down naturally to room temperature before removing the films.

Data Presentation

The properties of the resulting molybdenum oxide thin films are highly dependent on the deposition and annealing parameters. The following tables summarize the expected trends and some reported quantitative data.

Table 1: Influence of Deposition Parameters on MoO₃ Thin Film Properties

| Parameter | Effect on Film Thickness | Effect on Morphology |

| Precursor Concentration | Increases with increasing concentration[2] | Higher concentrations can lead to rougher films |

| Spin Speed | Decreases with increasing spin speed[5] | Higher speeds generally produce more uniform films |

| Annealing Temperature | Minor changes | Increases crystallinity and grain size[3][6] |

| Annealing Duration | Minor changes | Promotes grain growth |

Table 2: Quantitative Properties of Spin-Coated MoO₃ Thin Films

| Precursor Concentration | Spin Speed (rpm) | Annealing Temperature (°C) | Film Thickness (nm) | Optical Transmittance (Visible Range) | Bandgap (eV) |

| 0.15 g/mL[6] | 1000-3000 | 200 | ~200-400 | - | - |

| 0.15 g/mL[6] | 1000-3000 | 400 | ~200-400 | - | - |

| 0.15 g/mL[6] | 1000-3000 | 500 | ~200-400 | 60-72% | ~1.7 |

| 4% wt/vol[4] | 1600 | 300 | - | 70-80% | ~3.0 |

Visualizations

Experimental Workflow

Chemical Transformation Pathway

Applications

Molybdenum oxide thin films prepared by this method have a wide array of potential applications:

-

Electronics: As hole transport layers in organic light-emitting diodes (OLEDs) and solar cells.[7]

-

Sensors: For the detection of gases like ammonia and nitrogen oxides.

-

Electrochromic Devices: In smart windows and displays where their optical properties can be altered by an applied voltage.

-

Biomedical: As biocompatible coatings on implants or as components in biosensors. The controlled surface chemistry and morphology are key for these applications.

-

Drug Development: As a platform for studying cell-surface interactions or as a component in drug delivery systems, where the controlled release could be triggered by changes in pH or electrical potential.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Poor film adhesion | Improper substrate cleaning | Repeat the substrate cleaning procedure, consider a UV-ozone treatment. |